2,3-Diamino-4-methylbenzonitrile
Description
2,3-Diamino-4-methylbenzonitrile is a substituted benzonitrile derivative featuring two amino groups at the 2- and 3-positions and a methyl group at the 4-position of the aromatic ring. These compounds share functional groups (amino, methyl, and nitrile) but differ in substitution patterns, influencing their reactivity, stability, and commercial availability .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,3-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,10-11H2,1H3 |
InChI Key |
JXGPPDOLLQYHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4-methylbenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 4-Methylbenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diamino-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Diamino-4-methylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key parameters for structurally related benzonitrile derivatives, based on commercial data from Kanto Reagents:
| Compound Name | CAS RN | Molecular Formula | Purity (%) | Packaging | Price (JPY) | Analytical Method |
|---|---|---|---|---|---|---|
| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | >97.0 | 5g | 36,000 | GC |
| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | >97.0 | 5g | 10,000 | HLC |
Key Observations:
Substituent Position and Cost: 4-Amino-3-methylbenzonitrile is significantly cheaper (JPY 10,000/5g) than 3-(Aminomethyl)benzonitrile (JPY 36,000/5g), likely due to differences in synthetic complexity or market demand . The methyl group at the 3-position (vs. aminomethyl at the 3-position) may simplify purification or synthesis.
Purity and Analytical Methods: Purity for both compounds exceeds 97%, but analytical methods differ: Gas Chromatography (GC) for 3-(Aminomethyl)benzonitrile vs. High-Performance Liquid Chromatography (HPLC, abbreviated as HLC here) for 4-Amino-3-methylbenzonitrile . This suggests tailored quality control based on compound polarity or volatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
